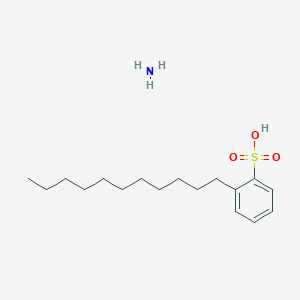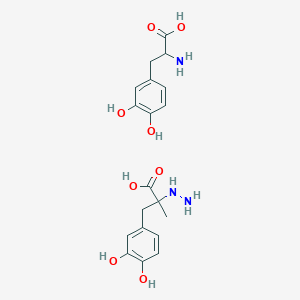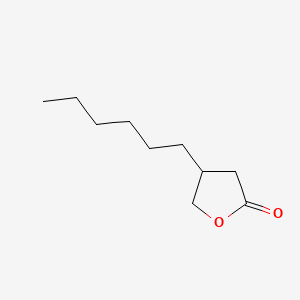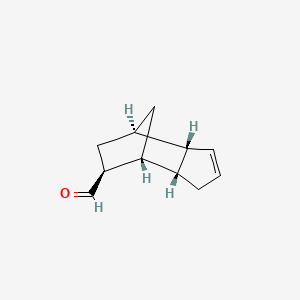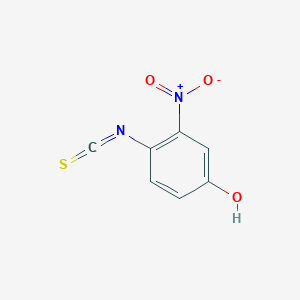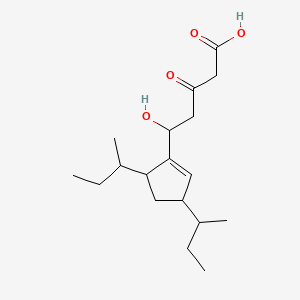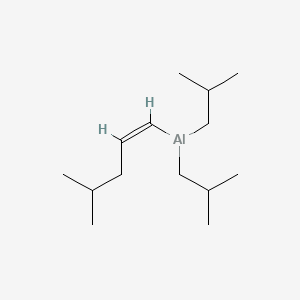
(Z)-Diisobutyl(4-methylpent-1-enyl)aluminium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-Diisobutyl(4-methylpent-1-enyl)aluminium is an organoaluminium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of aluminium bonded to a (Z)-4-methylpent-1-enyl group and two isobutyl groups. The (Z)-configuration indicates the specific geometric arrangement of the substituents around the double bond in the 4-methylpent-1-enyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Diisobutyl(4-methylpent-1-enyl)aluminium typically involves the reaction of diisobutylaluminium hydride with (Z)-4-methylpent-1-enyl halide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include low temperatures to control the reactivity of the aluminium hydride and to ensure the selective formation of the (Z)-isomer.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to optimize yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to achieving high-quality products.
化学反应分析
Types of Reactions
(Z)-Diisobutyl(4-methylpent-1-enyl)aluminium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminium oxides and other by-products.
Reduction: It can act as a reducing agent in organic synthesis, facilitating the reduction of various functional groups.
Substitution: The aluminium center can participate in substitution reactions, where the isobutyl or 4-methylpent-1-enyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride can be used in conjunction with this compound.
Substitution: Halogenated compounds and organometallic reagents are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminium oxides, while reduction can produce various reduced organic compounds.
科学研究应用
Chemistry
In chemistry, (Z)-Diisobutyl(4-methylpent-1-enyl)aluminium is used as a reagent in organic synthesis. It is particularly valuable in the formation of carbon-carbon bonds and in the reduction of functional groups.
Biology
While its direct applications in biology are limited, derivatives of this compound may be explored for their potential biological activity and as intermediates in the synthesis of biologically active molecules.
Medicine
Research into the medicinal applications of this compound is ongoing. Its potential use as a precursor in the synthesis of pharmaceuticals is of particular interest.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and ability to form stable complexes make it useful in various manufacturing processes.
作用机制
The mechanism by which (Z)-Diisobutyl(4-methylpent-1-enyl)aluminium exerts its effects involves the interaction of the aluminium center with various molecular targets. The aluminium atom can coordinate with electron-rich sites on other molecules, facilitating reactions such as reductions and substitutions. The (Z)-configuration of the 4-methylpent-1-enyl group influences the compound’s reactivity and selectivity in these processes.
相似化合物的比较
Similar Compounds
Diisobutylaluminium hydride: A related compound used primarily as a reducing agent.
Triisobutylaluminium: Another organoaluminium compound with similar reactivity but different substituents.
(E)-Diisobutyl(4-methylpent-1-enyl)aluminium: The (E)-isomer of the compound, which has different geometric configuration and reactivity.
Uniqueness
(Z)-Diisobutyl(4-methylpent-1-enyl)aluminium is unique due to its specific (Z)-configuration, which imparts distinct reactivity and selectivity compared to its (E)-isomer and other related compounds. This uniqueness makes it valuable in applications where precise control over reaction outcomes is required.
属性
| 56095-73-9 | |
分子式 |
C14H29Al |
分子量 |
224.36 g/mol |
IUPAC 名称 |
[(Z)-4-methylpent-1-enyl]-bis(2-methylpropyl)alumane |
InChI |
InChI=1S/C6H11.2C4H9.Al/c1-4-5-6(2)3;2*1-4(2)3;/h1,4,6H,5H2,2-3H3;2*4H,1H2,2-3H3; |
InChI 键 |
WPIPUXPRJZVKFN-UHFFFAOYSA-N |
手性 SMILES |
CC(C)C/C=C\[Al](CC(C)C)CC(C)C |
规范 SMILES |
CC(C)CC=C[Al](CC(C)C)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



